![molecular formula C11H12N2OS B2613352 5-(3-Methoxybenzyl)-1,3-thiazol-2-amine CAS No. 893724-15-7](/img/structure/B2613352.png)
5-(3-Methoxybenzyl)-1,3-thiazol-2-amine
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Overview
Description
5-(3-Methoxybenzyl)-1,3-thiazol-2-amine is a chemical compound that has shown promising results in scientific research. It is a thiazole derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 5-(3-Methoxybenzyl)-1,3-thiazol-2-amine is not fully understood. However, it is believed to act by modulating various signaling pathways in the body. In cancer research, it has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In Alzheimer's and Parkinson's disease research, it has been found to activate the Nrf2/ARE signaling pathway, which is involved in reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
5-(3-Methoxybenzyl)-1,3-thiazol-2-amine has been found to have several biochemical and physiological effects. In cancer research, it has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's and Parkinson's disease research, it has been found to reduce oxidative stress, inflammation, and neuronal damage. It has also been found to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(3-Methoxybenzyl)-1,3-thiazol-2-amine in lab experiments is its high potency and selectivity. It has shown promising results in various in vitro and in vivo studies. However, one of the limitations is its low solubility in water, which can make it difficult to administer in animal studies. Another limitation is the lack of long-term toxicity studies, which are necessary to determine its safety for human use.
Future Directions
There are several future directions for research on 5-(3-Methoxybenzyl)-1,3-thiazol-2-amine. One direction is to further investigate its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Another direction is to develop more efficient synthesis methods to improve yield and purity. Additionally, more studies are needed to determine its long-term toxicity and safety for human use.
Conclusion:
In conclusion, 5-(3-Methoxybenzyl)-1,3-thiazol-2-amine is a promising chemical compound that has shown potential in scientific research. It has been synthesized using various methods and has been found to have several therapeutic applications. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in the body. It has several biochemical and physiological effects and has shown promising results in various in vitro and in vivo studies. However, more research is needed to determine its safety and efficacy for human use.
Synthesis Methods
There are several methods to synthesize 5-(3-Methoxybenzyl)-1,3-thiazol-2-amine. One of the most common methods is the condensation reaction between 3-methoxybenzaldehyde and 2-aminothiazole in the presence of a catalyst. Another method involves the reaction of 3-methoxybenzyl chloride with 2-aminothiazole in the presence of a base. Both methods have been used in scientific research to produce 5-(3-Methoxybenzyl)-1,3-thiazol-2-amine with high yield and purity.
Scientific Research Applications
5-(3-Methoxybenzyl)-1,3-thiazol-2-amine has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 5-(3-Methoxybenzyl)-1,3-thiazol-2-amine has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's and Parkinson's disease research, it has been found to protect neurons from oxidative stress and reduce inflammation.
properties
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-14-9-4-2-3-8(5-9)6-10-7-13-11(12)15-10/h2-5,7H,6H2,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCCSOXYGUGKMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=CN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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